molecular formula C26H19N5O2 B11588886 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11588886
M. Wt: 433.5 g/mol
InChI Key: BLYTURIVLZZIFN-NBVRZTHBSA-N
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic molecule that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyridopyrimidine Core: This involves the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.

    Attachment of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyridopyrimidine with 2,3-dimethylphenol.

    Formation of the Prop-2-enenitrile Linker: This can be achieved through a Knoevenagel condensation reaction between the benzodiazole derivative and the pyridopyrimidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The benzodiazole and pyridopyrimidine moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazole and pyridopyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can interact with enzyme active sites, while the pyridopyrimidine core can bind to specific receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
  • (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2,4-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE

Uniqueness

The unique combination of the benzodiazole moiety, pyridopyrimidine core, and phenoxy group in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE provides it with distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H19N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C26H19N5O2/c1-16-8-7-11-22(17(16)2)33-25-19(26(32)31-13-6-5-12-23(31)30-25)14-18(15-27)24-28-20-9-3-4-10-21(20)29-24/h3-14H,1-2H3,(H,28,29)/b18-14+

InChI Key

BLYTURIVLZZIFN-NBVRZTHBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5N4)C

Origin of Product

United States

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